7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide serves as a fundamental structural scaffold in medicinal chemistry research, particularly in the development of potassium channel openers (PCOs) [, ]. While not a naturally occurring compound, it is a key intermediate in synthesizing various biologically active derivatives. Its significance lies in its potential to target specific potassium channels, particularly the pancreatic β-cell ATP-sensitive potassium channel (KATP channel) [, ], making it valuable for investigating channel function and exploring novel therapeutic strategies for diseases like diabetes [, ].
Molecular Structure Analysis
The molecular structure of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives has been investigated primarily using X-ray crystallography [, , , , ]. These studies reveal a preference for the 4H-tautomeric form in the solid state, confirmed by the presence of an N4-H…O hydrogen bond and the absence of a significant peak near N2 in Fourier difference maps []. The conformation and spatial orientation of substituents, particularly at the 3-position, are critical for biological activity [, , , , ].
Mechanism of Action
The mechanism of action of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives, specifically those acting as KATP channel openers, involves their interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel []. This interaction triggers conformational changes in the channel complex, leading to channel opening and increased potassium ion efflux. The specific binding site and molecular determinants for interaction with 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives differ from those of other KATP channel openers like pinacidil and cromakalim [].
Physical and Chemical Properties Analysis
Limited data is available regarding the specific physical and chemical properties of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide. Research primarily focuses on the structure-activity relationships of its derivatives, highlighting the influence of substituents on parameters such as solubility, lipophilicity, and metabolic stability [, , , , ].
Applications
The primary application of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives lies in their potential as pharmacological tools for investigating KATP channel function [, , ]. Specifically, they have been used to:
Study the molecular mechanisms of KATP channel gating and regulation: By investigating the effects of various 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives on channel activity, researchers gain insights into the structural determinants of channel function and the role of specific channel subunits [].
Explore novel therapeutic targets for diseases involving KATP channel dysfunction: The identification of selective and potent 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives targeting specific KATP channel subtypes could lead to the development of new treatment strategies for conditions like diabetes, cardiovascular diseases, and neurological disorders [].
Compound Description: NNC 55-9216 is a selective potassium channel opener (PCO) that specifically activates the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels. This compound has been studied for its ability to activate KATP channels in pancreatic beta-cells, potentially leading to insulin secretion. []
Relevance: NNC 55-9216 shares the core 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide structure with the target compound. The key structural difference is the presence of an isopropylamino substituent at the 3-position in NNC 55-9216, which is crucial for its KATP channel opening activity. []
Compound Description: Diazoxide is a potassium channel opener used clinically as an antihypertensive agent. It acts by activating KATP channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells. [, , ]
Relevance: Diazoxide is structurally similar to 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, sharing the core 4H-1,2,4-benzothiadiazine 1,1-dioxide structure. Both compounds differ in their substituents at the 7-position (methoxy vs. chloro) and the 3-position (hydrogen in the target compound vs. methyl in diazoxide). These differences highlight the impact of even subtle structural modifications on pharmacological activity within this class of compounds. [, , ]
Compound Description: This compound was synthesized as a structural analog of diazoxide to investigate the impact of replacing the benzene ring with a pyridine ring on potassium channel opening activity. []
Compound Description: This compound, a 7-methyl derivative of a previous diazoxide analog, represents an unusual pyridinium-containing heterocycle existing as a zwitterion at neutral pH. []
Relevance: This compound, like the previous example, replaces the benzene ring of the target compound with a pyridine ring, further emphasizing the exploration of different heterocyclic systems in developing potassium channel modulators. The zwitterionic nature of this particular derivative adds another layer of complexity to its structure-activity relationship. []
Compound Description: Synthesized for comparison with diazoxide, this compound investigates the impact of nitrogen atom position within the pyridine ring on pharmacological activity. []
Relevance: This compound shares the 4H-1,2,4-thiadiazine 1,1-dioxide core with the target compound but incorporates a pyridine ring with a different nitrogen position compared to the previous two pyridothiadiazine examples. This variation emphasizes the importance of even subtle structural changes, like nitrogen placement within the heterocycle, on the biological activity of these compounds. []
Compound Description: This compound belongs to a family of heterocyclic drugs developed as potential KATP channel openers, particularly targeting pancreatic B-cells. []
Relevance: This compound shares the core 3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide structure with NNC 55-9216, highlighting the importance of this scaffold for KATP channel modulation. The difference lies in the 7-position substituent (iodo instead of methoxy), emphasizing the exploration of different halogen substituents on the benzothiadiazine ring for optimizing activity and selectivity. []
Compound Description: BPDZ229 is a putative KATP channel opener structurally related to BPDZ73, a reference pancreatic KATP opener. []
Relevance: BPDZ229 is structurally analogous to 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, differing in the substituents at the 7-position (chloro vs. methoxy) and the 3-position (isopropoxy vs. hydrogen). This comparison highlights how seemingly minor alterations can significantly impact the pharmacological profile of these compounds. []
Compound Description: This series of compounds was synthesized and investigated for their effects on smooth muscle contractile activity, aiming to identify more efficient and selective KATP channel activators. []
Relevance: These compounds are structurally related to the target compound, incorporating a pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide core with varying alkylamino substituents at the 3-position. Studying these analogs provides valuable insights into the structure-activity relationship for modulating smooth muscle activity and potential KATP channel interactions. []
Compound Description: This compound represents a potent benzothiadiazine-derived positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA receptor), investigated for its nootropic activity. []
Compound Description: This compound is a potent AMPA receptor PAM with favorable in vivo safety and efficacy as a cognitive enhancer after oral administration. []
Relevance: Similar to the previous compound, 15e belongs to the benzothiadiazine-based AMPA PAMs. Although not directly targeting KATP channels, its structural similarity to the target compound and its potent AMPA modulating activity underscores the versatility of this scaffold for developing drugs with central nervous system activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.